molecular formula C15H8Cl2F3N5 B1401716 [4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine CAS No. 1311278-30-4

[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine

Cat. No. B1401716
M. Wt: 386.2 g/mol
InChI Key: JUAZWSQXVLCWES-UHFFFAOYSA-N
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Description

1,3,5-Triazine derivatives are a class of compounds that have been investigated for their biological activity . They exhibit a range of properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . These compounds can be prepared by conventional methods or by using microwave irradiation, which can yield the desired products in less time and with higher purity .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra .

Scientific Research Applications

    Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

    • Application: This research focuses on the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
    • Method: The triazines were prepared from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
    • Results: The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .

    Antimicrobial Activity of 1,3,5-Triazine Aminobenzoic Acid Derivatives

    • Application: This research investigates the antimicrobial activity of 1,3,5-triazine aminobenzoic acid derivatives .
    • Method: The triazine derivatives were prepared by conventional methods or using microwave irradiation. Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .
    • Results: Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

    UV Light Absorber and Stabilizer

    • Application: This compound is used as a very low volatile UV light absorber and stabilizer .
    • Method: It is added to polycarbonates and polyesters during their formulation .
    • Results: It allows these materials to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers .

    Industrial Abrasion Processing

    • Application: This compound can be used in industrial abrasion processing with a low release rate . This includes activities such as the cutting of textiles or the machining or grinding of metal .
    • Method: The compound is likely added to the materials during the manufacturing process to enhance their properties .
    • Results: The use of this compound in industrial abrasion processing can lead to improved product quality and durability .

    Antitumor Properties

    • Application: Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
    • Method: These compounds are likely administered as part of a chemotherapy regimen .
    • Results: These compounds have shown effectiveness in treating certain types of cancer .

    Aromatase Inhibitory Activity

    • Application: More recently, significant aromatase inhibitory activity was observed for 1,3,5-triazines of a general structure . Aromatase inhibitors are drugs that are used to treat breast cancer in postmenopausal women .
    • Method: These compounds are likely administered orally as part of a treatment regimen .
    • Results: These compounds have shown effectiveness in inhibiting the enzyme aromatase, which can lead to a decrease in estrogen production, slowing the growth of cancers that are sensitive to estrogen .

    Herbicides and Polymer Photostabilisers

    • Application: 1,3,5-Triazines are well known for a long time due to their applications in different fields, including the production of herbicides and polymer photostabilisers .
    • Method: The specific methods of application would depend on the specific type of herbicide or photostabiliser being used .
    • Results: These compounds have shown effectiveness in their respective applications .

    Antimalarial Activity

    • Application: Some 1,3,5-triazine derivatives exhibit antimalarial activity .
    • Method: The specific methods of application would depend on the specific type of antimalarial drug being used .
    • Results: These compounds have shown effectiveness in treating malaria .

    Corticotrophin-Releasing Factor 1 Receptor Antagonist Activity

    • Application: The 1,3,5-triazine of a general structure presents potent corticotrophin-releasing factor 1 receptor antagonist activity .
    • Method: These compounds are likely administered orally as part of a treatment regimen .
    • Results: These compounds have shown effectiveness in inhibiting the corticotrophin-releasing factor 1 receptor .

Safety And Hazards

The safety and hazards of 1,3,5-triazine derivatives can vary depending on their specific structure. Some compounds in this class have shown low toxicity in vitro .

Future Directions

Research into 1,3,5-triazine derivatives is ongoing, with a focus on designing and synthesizing novel molecules with improved biological activity . The emergence of multidrug-resistant bacterial strains has stimulated research into these compounds .

properties

IUPAC Name

4-(3-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3N5/c16-10-3-1-2-8(4-10)13-21-7-22-14(25-13)24-12-6-9(15(18,19)20)5-11(17)23-12/h1-7H,(H,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAZWSQXVLCWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC=N2)NC3=NC(=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine
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[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine
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[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine
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[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine
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[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine
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[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine

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